6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione 6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione 6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione is a natural product found in Heterophyllaea pustulata, Morinda lucida, and Morinda citrifolia with data available.
Brand Name: Vulcanchem
CAS No.: 228574-06-9
VCID: VC17603679
InChI: InChI=1S/C16H12O4/c1-8-3-5-11-13(16(8)20-2)15(19)10-6-4-9(17)7-12(10)14(11)18/h3-7,17H,1-2H3
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione

CAS No.: 228574-06-9

Cat. No.: VC17603679

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione - 228574-06-9

Specification

CAS No. 228574-06-9
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 6-hydroxy-1-methoxy-2-methylanthracene-9,10-dione
Standard InChI InChI=1S/C16H12O4/c1-8-3-5-11-13(16(8)20-2)15(19)10-6-4-9(17)7-12(10)14(11)18/h3-7,17H,1-2H3
Standard InChI Key QWSAQDJMTLEQMQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)OC

Introduction

Chemical Identity and Structural Characteristics

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione belongs to the anthraquinone family, characterized by a tricyclic aromatic system with ketone groups at positions 9 and 10. Its molecular formula is C16H12O4\text{C}_{16}\text{H}_{12}\text{O}_4, with a molecular weight of 268.26 g/mol . The compound’s structure includes hydroxyl (-OH), methoxy (-OCH3_3), and methyl (-CH3_3) substituents at positions 6, 1, and 2, respectively, which influence its electronic properties and reactivity.

Spectral Data and Computational Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for its substituents. For example, the methoxy group typically appears as a singlet near δ\delta 3.97 ppm in 1H^1\text{H}-NMR, while aromatic protons resonate between δ\delta 7.1–8.1 ppm . Infrared (IR) spectroscopy shows strong absorption bands at 1671 cm1^{-1} (C=O stretch) and 1267 cm1^{-1} (C-O-C stretch) . Density functional theory (DFT) calculations predict a planar anthracene core with slight distortions due to steric interactions between substituents .

Synthesis and Derivatives

Organocatalytic Benzannulation

A key synthesis route involves organocatalyzed benzannulation, where naphthoquinone derivatives undergo cycloaddition with enol ethers. For instance, 1-methoxy-8-hydroxy-3-methylanthracene-9,10-dione (a structural isomer) is synthesized via a Diels-Alder reaction catalyzed by proline derivatives, yielding 83–94% efficiency . While the exact protocol for the 6-hydroxy isomer remains less documented, analogous methods suggest feasibility with modified substituent positioning.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and chloroform. Its stability under acidic conditions is moderate, with degradation observed at pH < 2 due to hydroxyl group protonation and subsequent ring rearrangement .

Thermal Behavior

Differential scanning calorimetry (DSC) data for related anthraquinones show melting points between 168–178°C . The methyl and methoxy groups likely elevate the melting point compared to unsubstituted anthracene-9,10-dione (mp ~ 286°C) by reducing molecular symmetry.

Applications in Pharmacology

Anticancer Activity

Anthraquinones are known for intercalating DNA and inhibiting topoisomerase II. 8-Hydroxy-1-methoxy-3-methylanthraquinone (a positional isomer) demonstrates cytotoxic effects against HeLa cells (IC50_{50} = 12.5 µM) . While specific data for the 6-hydroxy derivative are scarce, its structural similarity suggests comparable mechanisms, potentially targeting redox-sensitive pathways.

Antimicrobial Properties

Methoxylated anthraquinones exhibit broad-spectrum antimicrobial activity. For example, 1-O-methylchrysophanol inhibits Staphylococcus aureus (MIC = 32 µg/mL) . The 6-hydroxy isomer’s activity may depend on hydroxyl group orientation, which influences membrane permeability.

Materials Science Applications

Organic Semiconductors

Anthracene derivatives serve as electron-transport materials in organic light-emitting diodes (OLEDs). The methoxy and methyl groups in 6-hydroxy-1-methoxy-2-methylanthracene-9,10-dione could enhance charge mobility by modulating π-π stacking interactions. Computational studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications .

Dye-Sensitized Solar Cells (DSSCs)

Anthraquinone-based dyes absorb visible light (λmax_{\text{max}} ≈ 450 nm) . The hydroxyl group in the 6-position may facilitate binding to TiO2_2 surfaces, improving electron injection efficiency. Preliminary experiments with analogs show photon-to-current efficiencies of 4.7% .

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods to synthesize the 6-hydroxy isomer without positional byproducts.

  • Biological Screening: Evaluating anticancer and antimicrobial potency in vitro and in vivo.

  • Materials Characterization: Testing charge transport properties in thin-film transistors.

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